MK-4541

Prostate Cancer Androgen Receptor Gene Expression

MK-4541 is a 4-azasteroid SARM with a unique dual mechanism—AR antagonism plus 5α-reductase inhibition (IC50 = 82 nM)—that induces caspase-3 apoptosis in AR+ androgen-independent prostate cancer cells while sparing AR- cells and preserving anabolic activity in muscle and bone. Unlike bicalutamide's partial agonism, MK-4541 delivers full transcriptional suppression. Ideal for in vivo prostate cancer xenograft and muscle-wasting countermeasure studies.

Molecular Formula C22H31F3N2O3
Molecular Weight 428.5 g/mol
CAS No. 796885-38-6
Cat. No. B609093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-4541
CAS796885-38-6
SynonymsMK-4541;  MK4541;  MK 4541
Molecular FormulaC22H31F3N2O3
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2NC(=O)OCC(F)(F)F)CCC4C3(C=CC(=O)N4C)C
InChIInChI=1S/C22H31F3N2O3/c1-20-10-8-15-13(4-7-17-21(15,2)11-9-18(28)27(17)3)14(20)5-6-16(20)26-19(29)30-12-22(23,24)25/h9,11,13-17H,4-8,10,12H2,1-3H3,(H,26,29)/t13-,14-,15-,16-,17+,20-,21+/m0/s1
InChIKeyOGBFNZPDLOPGEO-OCWMMRLVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MK-4541 (CAS 796885-38-6): A 4-Azasteroid SARM with Dual AR Antagonism and 5α-Reductase Inhibition for Prostate Cancer Research


MK-4541 is a 4-azasteroid selective androgen receptor modulator (SARM) that acts as a dual-functional agent, serving as both an androgen receptor antagonist and a 5α-reductase inhibitor [1]. It was identified from a screen of 3,000 compounds as the only SARM capable of selectively inducing cell death in androgen-independent, AR-positive prostate cancer cells while sparing AR-negative cells and non-prostate AR-positive cells [2]. The compound is orally active and has been evaluated in preclinical rodent models, where it demonstrates anti-androgenic effects in prostate tissue and xenograft tumors while preserving or enhancing anabolic activity in muscle and bone [3].

Why MK-4541 Cannot Be Replaced by Standard Antiandrogens or Single-Mechanism SARMs in Prostate Cancer Studies


Substituting MK-4541 with clinically approved antiandrogens (e.g., bicalutamide, enzalutamide) or 5α-reductase inhibitors (e.g., finasteride) fails to replicate its unique pharmacological signature. Standard antiandrogens like bicalutamide are actually partial agonists, regulating approximately 24% of DHT-responsive genes in AR-positive cells [1]. In contrast, MK-4541's dual AR antagonism and 5α-reductase inhibition enables it to actively induce apoptosis in androgen-independent prostate cancer cells, a property not observed with either drug class alone [2]. Furthermore, MK-4541 exhibits tissue-selective pharmacology—anti-androgenic in the prostate but anabolic in skeletal muscle and bone—which cannot be achieved by simple combination therapy with existing agents [3].

Quantitative Differentiation of MK-4541: Head-to-Head and Cross-Study Comparisons vs. Key Alternatives


MK-4541 vs. Bicalutamide: Distinct Transcriptional Regulation in AR-Positive Cells

MK-4541 induces a unique gene expression profile distinct from bicalutamide. Bicalutamide, a clinically used antiandrogen, partially regulates 24% of endogenously DHT-responsive genes in AR(+) MDA-MB-453 breast cancer cells, functioning as a partial agonist rather than a pure antagonist [1]. MK-4541 was identified from a 3000-compound SARM screen specifically for its ability to induce cell death in androgen-independent AR(+) prostate cancer cells, a property not shared by bicalutamide [2]. This transcriptional distinction underpins MK-4541's active cytotoxic mechanism versus bicalutamide's passive blockade.

Prostate Cancer Androgen Receptor Gene Expression

MK-4541 Dual Mechanism: AR Antagonism and 5α-Reductase Inhibition vs. Finasteride

MK-4541 is a dual selective androgen receptor modulator (SARM) and 5α-reductase inhibitor (5α-RI) with a reported 5α-reductase IC50 of 82 nM [1]. In contrast, finasteride is a pure 5α-reductase inhibitor lacking AR antagonist activity, with an IC50 of approximately 9 nM against type II 5α-reductase [2]. While finasteride only reduces DHT levels, MK-4541 simultaneously blocks AR signaling and inhibits DHT synthesis, providing a more comprehensive suppression of androgen signaling in prostate tissue [3].

Prostate Cancer Androgen Deprivation Therapy 5α-Reductase

MK-4541 Tissue-Selective Pharmacology: Anti-Androgenic in Prostate, Anabolic in Muscle vs. Enzalutamide

MK-4541 exhibits tissue-selective pharmacology that distinguishes it from second-generation antiandrogens like enzalutamide. In the Dunning R3327-G prostate carcinoma xenograft mouse model, MK-4541 significantly inhibited tumor growth and induced anti-androgen effects on seminal vesicles, comparable to surgical castration [1]. Crucially, MK-4541 simultaneously increased lean body mass and restored muscle function in adult castrated mice [2]. Enzalutamide, in contrast, is a pure AR antagonist associated with fatigue and muscle loss as adverse effects in patients [3]. This tissue selectivity is a direct consequence of MK-4541's SARM mechanism.

Tissue Selectivity Muscle Wasting Castration-Resistant Prostate Cancer

MK-4541 Selectively Induces Apoptosis in AR-Positive Prostate Cancer Cells vs. AR-Negative or Non-PCa Cells

In a screen of 3000 SARMs, MK-4541 was the only compound identified that induced caspase-3 activity and cell death in androgen-independent AR(+) 22Rv1 and LNCaP prostate cancer cell lines while sparing AR(-) PC3 and DU145 cells, as well as AR(+) non-prostate cancer cells [1]. This selectivity contrasts with non-selective cytotoxic agents and underscores MK-4541's AR-dependent mechanism. The compound's promoter context- and cell-type dependent transcriptional effects correlate with this apoptotic activity [2].

Cell Line Selectivity Apoptosis Prostate Cancer

MK-4541 In Vivo Tumor Growth Inhibition and Biomarker Modulation in R3327-G Xenograft Model

In the androgen-dependent Dunning R3327-G prostate carcinoma xenograft mouse model, MK-4541 significantly inhibited tumor growth and reduced the proliferation marker Ki67 [1]. MK-4541-treated xenografts appeared histologically similar to xenografts from castrated mice, indicating effective androgen deprivation within the tumor [2]. Additionally, MK-4541 reduced plasma testosterone concentrations in intact male mice and exerted anti-androgen effects on seminal vesicles [3].

Prostate Cancer Xenograft Model Ki67

Recommended Research Applications for MK-4541 (CAS 796885-38-6) Based on Quantitative Evidence


Modeling Tissue-Selective Androgen Modulation in Castration-Resistant Prostate Cancer

MK-4541 is optimally suited for in vivo studies requiring simultaneous anti-androgenic activity in prostate tissue and anabolic preservation in skeletal muscle. As demonstrated in the R3327-G xenograft model, MK-4541 significantly inhibits prostate tumor growth and reduces Ki67 expression while increasing lean body mass in castrated mice [1]. This makes it a unique tool for evaluating adjuvant therapies to androgen deprivation that mitigate muscle wasting and fatigue.

Investigating AR-Mediated Apoptosis in Androgen-Independent Prostate Cancer Cell Lines

MK-4541 selectively induces caspase-3 activity and cell death in AR-positive, androgen-independent prostate cancer cell lines (22Rv1, LNCaP) while sparing AR-negative cells (PC3, DU145) [1]. This selectivity profile makes it a valuable compound for dissecting AR-dependent apoptotic pathways and screening for resistance mechanisms in castration-resistant prostate cancer models.

Dual-Target Pharmacological Studies: AR Antagonism and 5α-Reductase Inhibition

MK-4541's dual activity as an AR antagonist and 5α-reductase inhibitor (IC50 = 82 nM) provides a research tool to explore the combined pharmacological effects of AR blockade and DHT synthesis inhibition in a single molecule [1]. This is particularly relevant for studies aiming to achieve more comprehensive androgen signaling suppression than can be achieved with either drug class alone.

Comparative Studies vs. Bicalutamide or Enzalutamide in AR-Positive Prostate Cancer Models

Given that bicalutamide acts as a partial agonist regulating 24% of DHT-responsive genes, MK-4541 offers a distinct transcriptional signature that actively promotes apoptosis rather than passive AR blockade [1]. Researchers comparing MK-4541 to second-generation antiandrogens can elucidate the functional consequences of SARM-mediated gene regulation versus pure AR antagonism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-4541

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.